![molecular formula C19H20N2O4 B3039006 3-{[(3,4-Dimethoxyphenyl)amino]methyl}-7-methoxy-1,2-dihydroquinolin-2-one CAS No. 947020-04-4](/img/structure/B3039006.png)
3-{[(3,4-Dimethoxyphenyl)amino]methyl}-7-methoxy-1,2-dihydroquinolin-2-one
Overview
Description
The compound "3-{[(3,4-Dimethoxyphenyl)amino]methyl}-7-methoxy-1,2-dihydroquinolin-2-one" is a chemically synthesized molecule that appears to be related to a class of compounds that exhibit biological activity. While the specific compound is not directly mentioned in the provided papers, the structural motifs such as methoxy groups, dihydroquinoline, and Schiff base ligands are common features in the synthesis of molecules with potential pharmacological properties.
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions, starting from basic structures like indanones, phenyl isothiocyanates, and nitrophenols. For instance, indenopyrazoles are synthesized from indanones and phenyl isothiocyanates in two steps, which could be analogous to the synthesis of the compound . Similarly, the synthesis of methoxylated tetrahydroisoquinoliniums from N-methyl-laudanosine and N-methyl-noscapine involves the introduction of methoxy groups, which is a feature present in the target compound . Schiff base ligands, which are structurally related to the compound, are prepared and characterized using various spectroscopic techniques, indicating a complex synthesis process that may involve the formation of imine bonds .
Molecular Structure Analysis
The molecular structure of compounds similar to the target molecule has been studied using spectroscopic methods and crystallographic techniques. For example, Schiff base ligands with dimethoxyphenyl groups have been characterized by UV-vis, FT-IR, 1H and 13C NMR spectroscopy, and X-ray crystallography . These methods could be applied to determine the molecular structure of "this compound" and to confirm the presence of specific functional groups and the overall conformation of the molecule.
Chemical Reactions Analysis
The chemical reactivity of similar compounds includes 1,3-dipolar cycloaddition reactions, as seen with 3,4-dihydro-6,7-dimethoxyisoquinoline derivatives forming imidazoisoquinolines . This suggests that the compound may also undergo cycloaddition reactions, potentially leading to the formation of new heterocyclic structures. Additionally, the presence of methoxy groups could influence the electronic properties of the molecule and its reactivity in various chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are influenced by their molecular structures. For example, the introduction of methoxy groups can affect the lipophilicity and binding affinity of tetrahydroisoquinolinium derivatives . Schiff base ligands exhibit tautomeric equilibria, which can be studied using UV-vis absorption spectra . These properties are crucial for understanding the behavior of the compound in biological systems and its potential as a pharmacological agent.
Scientific Research Applications
Biomedical Research and Treatment Development
Leishmaniasis Treatment
A compound structurally related to 3-{[(3,4-Dimethoxyphenyl)amino]methyl}-7-methoxy-1,2-dihydroquinolin-2-one, known as an oral 8-aminoquinoline (WR6026), was evaluated for its efficacy in treating visceral leishmaniasis. The study revealed that the compound, at certain dosages and durations, could lead to significant clinical improvements and reduction in parasite counts, suggesting potential for future treatment options with extended regimens and higher dosages (Sherwood et al., 1994).
Cancer Treatment Exploration
The compound TZT-1027, related to this compound, was investigated for its potential in cancer treatment. This compound, a dolastatin 10 analogue, inhibits microtubule assembly, and was studied for its pharmacokinetics and dose-limiting toxicities. Initial results indicate it could be a promising agent for further clinical trials in cancer therapy (de Jonge et al., 2005).
Neurotransmitter Studies
Research on 3,4-dihydroxyphenylalanine, a compound similar to this compound, has shed light on the metabolic pathways of neurotransmitters. The study tracked how this compound was metabolized and transformed into various metabolites, providing insights into neurotransmitter activity and potential therapeutic implications (O'Gorman et al., 1970).
Drug-Drug Interaction and Pharmacodynamics
Understanding the interactions and effects of pharmaceutical compounds is crucial in developing effective treatments. Studies on compounds similar to this compound, like the examination of the interaction between MDMA and paroxetine, help in understanding how drugs can alter physiological and subjective effects, guiding safer and more effective therapeutic use (Farré et al., 2007).
Tumor Proliferation Imaging
The use of novel compounds like 18F-ISO-1, structurally related to this compound, in PET imaging to assess tumor proliferation is a significant advancement in oncological research. These studies not only provide a non-invasive method to understand tumor biology but also help in tailoring personalized treatment strategies based on the proliferative status of tumors (Dehdashti et al., 2013).
Safety and Hazards
The compound has been classified with the signal word “Warning” according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements associated with this compound are H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . The recommended precautionary statements include avoiding breathing dust/fume/gas/mist/vapours/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and others .
Mechanism of Action
Target of Action
Compounds with similar structures have been known to exhibit activity as monoamine oxidase inhibitors .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets by binding to the active site, thereby inhibiting the function of the target enzyme .
Biochemical Pathways
If it acts as a monoamine oxidase inhibitor, it could potentially affect the metabolism of neurotransmitters such as dopamine, norepinephrine, and serotonin .
Result of Action
If it acts as a monoamine oxidase inhibitor, it could potentially increase the levels of neurotransmitters in the brain, which could have various effects depending on the specific neurotransmitter levels that are altered .
properties
IUPAC Name |
3-[(3,4-dimethoxyanilino)methyl]-7-methoxy-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-23-15-6-4-12-8-13(19(22)21-16(12)10-15)11-20-14-5-7-17(24-2)18(9-14)25-3/h4-10,20H,11H2,1-3H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIVRMZMXIYWWCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C(=O)N2)CNC3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



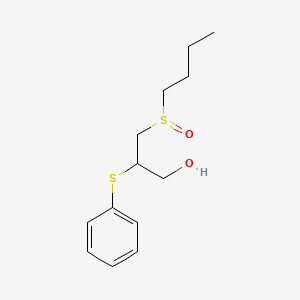
![Dimethyl 2,3-bis{[(4-methylphenyl)sulfonyl]oxy}butanedioate](/img/structure/B3038926.png)
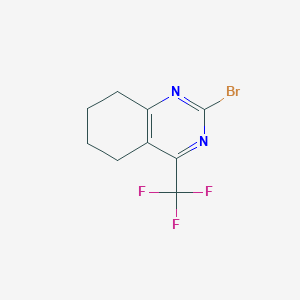

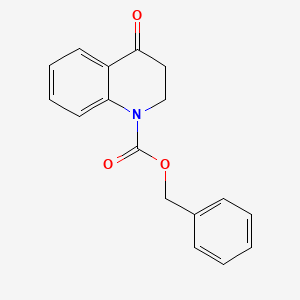
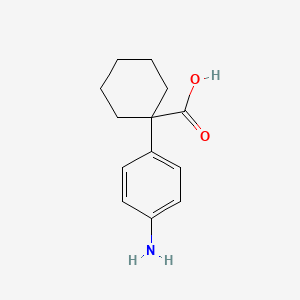
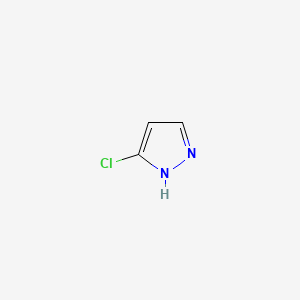
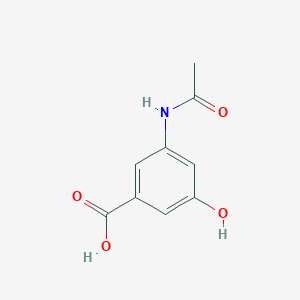
![[(6-Chloro-1,3-benzoxazol-2-yl)methyl]amine](/img/structure/B3038937.png)
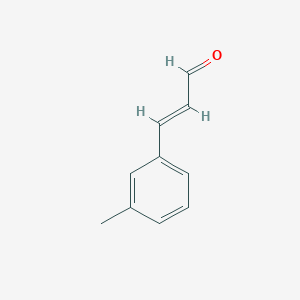
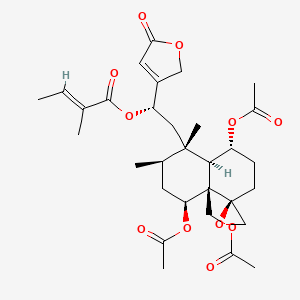


![4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-3-butyn-2-ol](/img/structure/B3038945.png)